

Application Notes and Protocols for HPLC Analysis of 3,3,5-Trimethylcyclohexanone

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Compound of Interest

Compound Name: 3,3,5-Trimethylcyclohexanone

Cat. No.: B147574

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This document provides detailed methodologies for the quantitative analysis of **3,3,5-Trimethylcyclohexanone** using High-Performance Liquid Chromatography (HPLC). Two primary protocols are presented: a direct analysis method by reversed-phase HPLC with UV detection, and a more sensitive method involving pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Method 1: Direct Analysis of 3,3,5-Trimethylcyclohexanone by Reversed-Phase HPLC

This method is suitable for the analysis of relatively high concentrations of **3,3,5-Trimethylcyclohexanone**. Ketones typically exhibit a weak $n-\pi^*$ electronic transition in the UV region, necessitating detection at a low wavelength for adequate sensitivity.

Experimental Protocol

1. Materials and Reagents:

- **3,3,5-Trimethylcyclohexanone** standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- Phosphoric acid (or Formic acid for MS-compatibility) (HPLC grade)[1]
- Methanol (HPLC grade, for sample preparation)

2. Instrumentation:

- HPLC system with a UV detector
- Reversed-phase HPLC column (e.g., Newcrom R1 or a standard C18, 5 μ m, 4.6 x 150 mm) [1]
- Data acquisition and processing software

3. Preparation of Solutions:

- Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50, v/v) containing 0.1% phosphoric acid.[1] The optimal ratio should be determined during method development. Degas the mobile phase before use.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 100 mg of **3,3,5-Trimethylcyclohexanone** and dissolve it in a 100 mL volumetric flask with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 μ g/mL).

4. HPLC Conditions:

- Column: Newcrom R1 or C18, 5 μ m, 4.6 x 150 mm
- Mobile Phase: Acetonitrile:Water (e.g., 50:50, v/v) with 0.1% Phosphoric Acid
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 30 $^{\circ}$ C

- UV Detection Wavelength: 210 nm (Note: Ketones have a weak absorbance; this may need optimization).

5. Sample Preparation:

- Dissolve the sample containing **3,3,5-Trimethylcyclohexanone** in methanol to achieve a concentration within the calibration range.
- Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Note: The following quantitative data are illustrative examples of expected performance. This method must be fully validated in your laboratory to determine the actual performance characteristics.

Table 1: Chromatographic Parameters and System Suitability (Illustrative)

Parameter	Acceptance Criteria
Retention Time (min)	Approx. 4.5
Tailing Factor	≤ 2.0

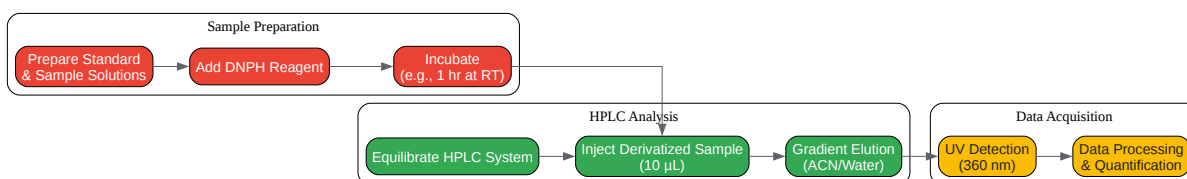
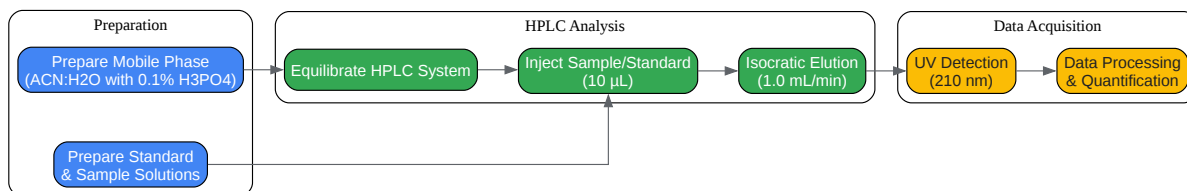
| Theoretical Plates | ≥ 2000 |

Table 2: Method Validation Parameters (Illustrative)

Parameter	Result
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (r ²)	≥ 0.995
Limit of Detection (LOD) (µg/mL)	~0.5
Limit of Quantification (LOQ) (µg/mL)	~1.5
Precision (%RSD, n=6)	< 2%

| Accuracy (% Recovery) | 98 - 102% |

Experimental Workflow: Direct Analysis



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References

- 1. Separation of 3,3,5-Trimethylcyclohexanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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